Isodonal

Melanoma ent-Kaurane Spirolactone

Standard ent-kauranoids lack the C-6 derivatization handle needed for systematic SAR in melanoma research. Isodonal (CAS 20086-59-3), a spirolactone-type ent-kaurane, solves this with a unique C-6 aldehyde group. • Anti-melanoma activity validated against A375 cells; 30 C-6 ester derivatives available with up to 10-fold potency enhancement. • C-11 α-OH/C-6 CHO pharmacophore confers antifeedant activity absent in C-11 β-OH epimers. • Dual mitochondrial oxidative phosphorylation disruption and antiproliferative activity. Sourced from Isodon spp., structurally confirmed by 2D-NMR. For R&D only.

Molecular Formula C22H28O7
Molecular Weight 404.5 g/mol
CAS No. 20086-59-3
Cat. No. B1249850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsodonal
CAS20086-59-3
Synonymstrichorabdal H
Molecular FormulaC22H28O7
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C=O)(C)C
InChIInChI=1S/C22H28O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h9,13-17,25H,1,5-8,10H2,2-4H3
InChIKeyORDKVFHKMGUXSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isodonal: Spirolactone ent-Kauranoid Overview


Isodonal (CAS 20086-59-3), also designated as trichorabdal H in MeSH nomenclature [1], is a spirolactone-type ent-kaurane diterpenoid [2] belonging to the broader class of Isodon-derived natural products. The compound is characterized by a molecular formula of C22H28O7 and a molecular weight of 404.5 g/mol [3]. Isodonal has been isolated from multiple Isodon species, including Isodon wikstroemioides, Isodon japonicus, and Isodon oresbius [4][5]. Its structural identity has been rigorously established through comprehensive spectroscopic characterization, including 2D-NMR analysis that resulted in structural revision in 1990 [6].

Spirolactone ent-kaurane scaffold for SAR and derivatization studies
Cell-model activity in melanoma research context
Antifeedant screening context: C-11 stereochemistry-dependent activity

Isodonal vs. Oridonin & Ponicidin: Key Differences


Substituting Isodonal with other ent-kaurane diterpenoids such as oridonin or ponicidin without experimental validation introduces significant scientific risk due to profound structural divergence. Unlike the 7,20-epoxy-ent-kauranoid scaffold common to oridonin and ponicidin [1], Isodonal possesses a distinct spirolactone-type architecture featuring a C-6 aldehyde group and C-11 α-hydroxyl functionality [2]. This structural differentiation fundamentally alters both physicochemical properties and biological targeting profiles. Crucially, the C-6 position of Isodonal serves as a modifiable handle for derivatization—a feature absent in many in-class alternatives—enabling systematic SAR exploration [3]. Furthermore, Isodonal's unique functional group array imparts measurable antifeedant activity via a defined bitter taste pharmacophore, a property not observed in C-11 β-hydroxyl isomers such as trichodonin [4]. These structural and functional distinctions preclude simple interchangeability.

Isodonal
Oridonin / Ponicidin
Scaffold
Spirolactone-type, C-6 aldehyde
7,20-epoxy-type, no aldehyde handle
Derivatization
C-6 esterification enabled
Lacks equivalent modifiable site
Antifeedant Activity
C-11 α-OH active
C-11 β-OH inactive (trichodonin)

Isodonal: Procurement Decision Evidence


Spirolactone vs. 7,20-Epoxy: Anti-Melanoma Activity

Isodonal exhibits intrinsic antiproliferative activity against A375 melanoma cells, establishing a baseline from which systematic derivatization can be pursued [1]. This melanoma-directed activity distinguishes Isodonal from oridonin and ponicidin, which have been characterized primarily in breast cancer (MCF-7) and lung cancer (A549) models rather than melanoma [2][3]. Notably, C-6 esterification of Isodonal produced thirty derivatives with uniformly enhanced potency (IC50 = 0.73–4.43 μM) compared to the parent compound, with the 4-fluorocinnamate ester (compound 29) achieving a ~10-fold improvement (IC50 = 0.73 μM) [1].

Anti-Melanoma Activity
Class-level
Parent active vs A375; derivative 29 IC₅₀ 0.73 μM (10-fold improvement). Comparators not characterized in melanoma.
Reported cell-model response context; supports melanoma research fit
Data to verify; comparator activity not in melanoma context
Melanoma ent-Kaurane Spirolactone Cytotoxicity SAR

Antifeedant Activity: C-11 α-OH vs. β-OH Configuration

Isodonal (C-11 α-hydroxyl configuration) exhibits demonstrable bitter taste and antifeedant activity, whereas its C-11 epimer trichodonin (C-11 β-hydroxyl configuration) is completely tasteless [1]. This functional divergence arises from the specific stereochemical requirement for intramolecular hydrogen bonding between the C-11 α-OH proton donor (DH group) and the C-6 aldehyde oxygen (A group), with a critical interatomic distance of approximately 1 Å [1]. The C-11 β-OH configuration in trichodonin places these groups at approximately 3 Å apart, abolishing hydrogen bond formation and extinguishing antifeedant activity [1].

Antifeedant Stereochemistry
Head-to-head
Isodonal (C-11 α-OH): antifeedant active. Trichodonin (C-11 β-OH): inactive. H-bond distance ∼1 Å vs ∼3 Å.
Stereochemical requirement for antifeedant activity
Qualitative taste testing; Dreiding model analysis
Antifeedant Bitter Taste Pharmacophore ent-Kaurane Natural Product

C-6 Aldehyde Derivatization: Advantage over Epoxy Analogs

The C-6 position of Isodonal bears an aldehyde group that serves as a synthetic handle for esterification, enabling systematic exploration of structure-activity relationships [1]. A focused library of thirty C-6 ester derivatives (compounds 8–37) was synthesized from Isodonal, with all analogues exhibiting enhanced anti-melanoma potency over the parent [1]. The most potent derivative, a C-6 4-fluorocinnamate ester (compound 29), achieved an IC50 of 0.73 μM against A375 melanoma cells, representing an approximate 10-fold improvement over parent Isodonal [1]. In contrast, oridonin and ponicidin (7,20-epoxy-ent-kauranoids) lack an equivalent modifiable aldehyde group at this position [2].

C-6 Derivatization Handle
Class-level
30 C-6 esters synthesized; best IC₅₀ 0.73 μM (10-fold over parent). Oridonin/ponicidin lack C-6 aldehyde.
Supports derivatization-based SAR studies
Comparator scaffold lacks equivalent handle
Derivatization ent-Kaurane Spirolactone SAR Lead Optimization

Dual Mechanism: Oxidative Phosphorylation & Cytotoxicity

Isodonal is characterized by concurrent cytotoxic/antitumor activity and inhibitory effects on oxidative phosphorylation [1]. This dual-functional profile contrasts with oridonin and ponicidin, which are primarily characterized for their cytotoxic, antiangiogenic, and NF-κB inhibitory activities but lack documented oxidative phosphorylation inhibition [2][3]. The combination of mitochondrial respiration interference with direct antiproliferative effects may offer distinct mechanistic advantages for specific research applications.

Dual Mechanism Profile
Class-level
Reported cytotoxicity plus oxidative phosphorylation inhibition. Comparators lack OXPHOS inhibition.
Reported dual mechanism; may support metabolic-cytotoxic interplay studies
OXPHOS inhibition not reported for oridonin/ponicidin
Oxidative Phosphorylation Cytotoxicity ent-Kaurane Multi-target Metabolism

Isodonal: Validated Application Scenarios


Melanoma Anticancer Drug Discovery

Isodonal is the appropriate procurement choice for research programs targeting melanoma, where its intrinsic anti-melanoma activity against A375 cells has been phenotypically validated and where systematic SAR at the C-6 position has been established [1]. The availability of thirty characterized C-6 ester derivatives provides a roadmap for lead optimization that alternatives such as oridonin or ponicidin cannot offer in the melanoma context [1].

Derivatizable ent-Kaurane Scaffold for Medicinal Chemistry

For synthetic chemistry programs seeking to generate focused libraries of ent-kaurane analogs, Isodonal provides a C-6 aldehyde handle that enables straightforward esterification [1]. This feature permits systematic exploration of substituent effects on potency and selectivity, with the demonstrated 10-fold potency enhancement achievable through C-6 modification [1].

Agrochemical and Ecological Antifeedant Development

Research programs aimed at developing antifeedant agents for crop protection or ecological studies should procure Isodonal due to its validated antifeedant activity conferred by the C-11 α-OH/C-6 CHO bitter taste pharmacophore [2]. The C-11 β-OH epimer trichodonin lacks this activity, establishing stereochemical specificity that must be considered in procurement decisions [2].

Mitochondrial Respiration and Dual-Mechanism Cytotoxicity

Investigators examining compounds that simultaneously disrupt mitochondrial oxidative phosphorylation and inhibit cell proliferation should select Isodonal over ent-kauranoids lacking documented metabolic effects [3]. This dual-mechanism profile positions Isodonal as a distinct tool compound for studying metabolic-cytotoxic interplay [3].

Application
Selection Property
Validation Focus
Melanoma cell-model research
C-6 derivatizable scaffold with reported A375 antiproliferative activity
Cell-model endpoint review; SAR optimization context
Antifeedant activity screening
C-11 stereochemistry-dependent antifeedant activity
Stereochemical requirement review
Medicinal chemistry: ent-kaurane derivatization
C-6 aldehyde handle for esterification library
Derivatization scope and potency context
Mitochondrial respiration and cytotoxicity research
Reported dual mechanism: proliferation inhibition and OXPHOS disruption
Dual-mechanism validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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